molecular formula C17H19N3O3 B10927519 1-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

1-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

Cat. No.: B10927519
M. Wt: 313.35 g/mol
InChI Key: MJZYISALJNRITP-UHFFFAOYSA-N
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Description

1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3-methoxybenzyl chloride and 3,5-dimethyl-1H-pyrazole.

    Formation of Intermediate: The 3-methoxybenzyl chloride is reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate to form the intermediate 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.

    Cyclization: The intermediate is then subjected to cyclization with maleic anhydride under reflux conditions to form the final product, 1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles such as bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with similar compounds such as:

    1-Phenyl-1H-pyrrole-2,5-dione: Similar in structure but lacks the methoxybenzyl and dimethyl groups.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring but differs in the substituents and overall structure.

    1-Methyl-3-pyrroline-2,5-dione: Similar pyrrole-2,5-dione core but with different substituents.

The uniqueness of 1-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1-[1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H19N3O3/c1-11-17(20-15(21)7-8-16(20)22)12(2)19(18-11)10-13-5-4-6-14(9-13)23-3/h4-6,9H,7-8,10H2,1-3H3

InChI Key

MJZYISALJNRITP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N3C(=O)CCC3=O

Origin of Product

United States

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